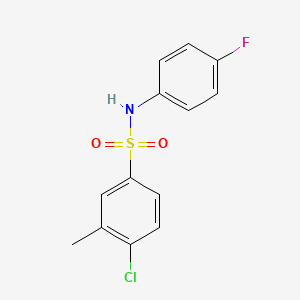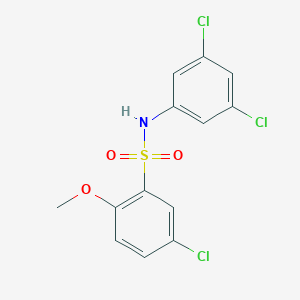
4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide, also known as CDMS, is a sulfonamide compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in various biochemical and physiological studies.
作用机制
4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide works by binding to the active site of the enzyme it is inhibiting, preventing the enzyme from carrying out its normal function. In the case of carbonic anhydrase, 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide binds to the zinc ion in the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. In the case of acetylcholinesterase, 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide binds to the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide can lead to a decrease in the production of bicarbonate, which can affect the pH balance in the body. The inhibition of acetylcholinesterase by 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide can lead to an increase in the levels of acetylcholine, which can affect the transmission of nerve impulses.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study the specific effects of these enzymes on various biochemical and physiological processes. However, one limitation of using 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide is that it may not be specific to a particular enzyme, and may also inhibit other enzymes with similar active sites.
未来方向
There are several potential future directions for research involving 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide. One area of interest is the development of 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide derivatives with improved selectivity and potency. Another area of interest is the use of 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and glaucoma. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide and its derivatives.
合成方法
4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide can be synthesized through a multi-step process starting from 3,5-dimethylphenylamine. The first step involves the reaction of 3,5-dimethylphenylamine with chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with sodium methoxide and p-toluenesulfonic acid to give the final product, 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide.
科学研究应用
4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide has been used in numerous scientific studies due to its ability to inhibit the activity of certain enzymes. It has been used as an inhibitor of carbonic anhydrase, a zinc-containing enzyme that plays a key role in regulating pH in the body. 4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-6-11(2)8-13(7-10)17-20(18,19)14-4-5-15(16)12(3)9-14/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYNKZAGWHNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)
![tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate](/img/structure/B6643160.png)
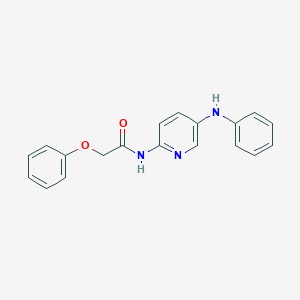
![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
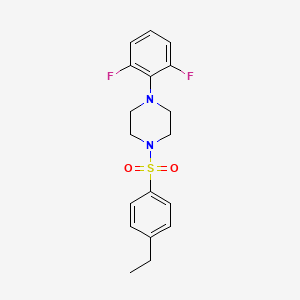
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
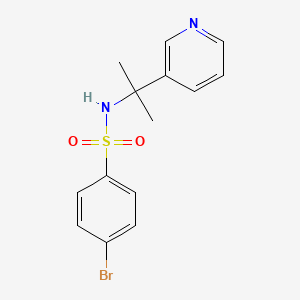
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
